4,4'-Azodianiline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-aminophenyl)diazenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIKKETXZQDHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020399, DTXSID50859469 | |
| Record name | 4,4'-Diaminoazobenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Diazenediyldianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-41-0 | |
| Record name | 4,4′-Diaminoazobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4'-Diaminoazobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Azodianiline | |
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| Record name | Benzenamine, 4,4'-(1,2-diazenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 4,4'-Diaminoazobenzene | |
| Source | EPA DSSTox | |
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| Record name | 4,4'-azodianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.902 | |
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| Record name | P-DIAMINOAZOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCK8POJ999 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for 4,4 Azodianiline and Its Derivatives
Optimized Diazotization-Coupling Reactions for 4,4'-Azodianiline Synthesis
The traditional and most common route to azo compounds is the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. acs.org For symmetrical molecules like this compound, this involves the self-coupling of a diazotized aniline (B41778) derivative or the coupling of a diazotized nitroaniline followed by reduction.
Table 1: Influence of Reaction Parameters on Diazotization-Coupling
| Parameter | Typical Condition | Influence on Yield and Purity | Citation |
|---|---|---|---|
| Temperature | 0-5°C | Critical for preventing the decomposition of the unstable diazonium salt intermediate. Higher temperatures lead to lower yields. | vulcanchem.com |
| pH (Coupling) | Alkaline (pH 7-9) | Controls the reactivity of the coupling component. Incorrect pH can lead to side reactions or failure of the coupling step. | vulcanchem.com |
| Acid (Diazotization) | e.g., HCl | A stoichiometric excess is often used to suppress the formation of triazene (B1217601) byproducts. nih.gov | nih.gov |
| Solvent | Aqueous, Ethanol (B145695), Deep Eutectic Solvents (DES) | Affects reagent solubility and can influence reaction rates and side product formation. DES can enable reactions at room temperature. rsc.org | rsc.org |
To overcome the challenges associated with the instability of diazonium intermediates in batch processing, continuous flow synthesis has emerged as a superior alternative. nih.gov Modern industrial processes may utilize microreactors to perform diazotization at low temperatures (e.g., -5°C) to minimize thermal degradation. The diazonium solution is then continuously fed into a coupling chamber. This technique offers enhanced safety by minimizing the accumulation of hazardous intermediates, improved heat and mass transfer, and precise control over reaction parameters like residence time, temperature, and stoichiometry. nih.govbeilstein-journals.org Studies have shown that complete conversion of the starting aniline can be achieved in less than a minute of residence time in a flow reactor. nih.gov The use of flow reactors can lead to high yields (>96%) and has been successfully applied to the synthesis of various azo dyes. researchgate.netdp.tech A jacketed tubular reactor can be used for the diazotization step, followed by a bubble column reactor for the azo coupling, allowing for a fully continuous process. rsc.org
Oxidative Coupling Approaches for this compound Formation
An alternative to the diazotization-coupling route is the direct oxidative coupling of anilines. This method can be more atom-economical and avoids the handling of potentially explosive diazonium salts. scispace.com The process typically involves the oxidation of p-phenylenediamine (B122844) or its derivatives using an oxidant, often in the presence of a catalyst.
A variety of catalyst systems have been developed to promote the selective oxidative coupling of anilines. Transition metal catalysts, particularly those based on copper (Cu) and manganese (Mn), are prominent. scispace.comnih.gov For example, a self-assembled flower-like CuCo₂O₄ material has demonstrated remarkable catalytic activity for the aerobic oxidative azo coupling of anilines, yielding products in 81-98% yields without the need for additional oxidants. acs.orgnih.gov Other effective systems include Cu(I) catalysts like CuBr, which can facilitate the oxidative coupling of anilines under mild conditions using di-tert-butyldiaziridinone as the oxidant. nih.gov Manganese-based catalysts, such as single-crystal MnOOH nanotubes, are also effective, leveraging Mn³⁺ active sites to achieve high selectivity for azo compounds. scispace.com The choice of catalyst is crucial as it can influence the reaction pathway, leading to different products; for instance, a Zr(OH)₄ catalyst can lead to azoxybenzene, while a hybrid Zr(OH)₄ + CuO system can shift the selectivity towards nitrosobenzene. researchgate.net
Table 2: Catalyst Systems for Oxidative Coupling of Anilines
| Catalyst System | Oxidant | Key Features | Citation |
|---|---|---|---|
| CuCo₂O₄ | Aerobic Oxygen | High yields (81-98%), reusable catalyst, additive-free conditions. | acs.orgnih.gov |
| CuBr | Di-tert-butyldiaziridinone | Mild reaction conditions, high yields, amenable to gram-scale synthesis. | nih.gov |
| MnOOH Nanotubes | Molecular Oxygen | High selectivity for azo compounds, functions under mild conditions (even room temp). | scispace.com |
| Au/TiO₂ | Oxygen | Heterogeneous catalyst for aniline oxidation. | researchgate.net |
| Fe(III) | Oxygen or H₂O₂ | Employs an inexpensive and common metal catalyst. |
Mechanistic investigations reveal that oxidative coupling often proceeds via radical intermediates. In the case of the CuCo₂O₄ catalyst, density functional theory (DFT) calculations suggest a cooperative effect between the metal centers. nih.gov The absorption and dissociation of oxygen preferentially occur at the Cu sites, while the aniline dissociation takes place at the Co sites, generating an aniline radical cation. acs.orgnih.gov This radical then reacts with another aniline molecule to form a hydrazobenzene (B1673438) intermediate, which is subsequently oxidized to the final azo compound. acs.orgnih.gov Similarly, with MnOOH catalysts, the Mn³⁺ center is considered the active site, facilitating the formation of radical intermediates through electron transfer. scispace.com A plausible pathway for Cu(I)-catalyzed oxidation involves the reductive cleavage of the oxidant's N-N bond by CuBr to form a Cu(II) or Cu(III) species, which then reacts with aniline to generate a nitrogen radical. nih.gov Dimerization of this radical or reductive elimination from a Cu(III) intermediate forms a hydrazine, which is then dehydrogenated to the azo product. nih.gov
Reductive Synthesis of this compound from Nitro Precursors
A third major strategy involves the construction of the azo backbone using nitro-substituted precursors, followed by the reduction of the nitro groups to amines. This two-step approach first involves the synthesis of 4,4'-dinitroazobenzene (B14157291). This can be achieved by diazotizing 4-nitroaniline (B120555) and coupling it with another equivalent of 4-nitroaniline in an alkaline medium. The resulting 4,4'-dinitroazobenzene is then selectively reduced to this compound. Catalytic hydrogenation over palladium-on-carbon (Pd/C) in a solvent like ethanol is a common method for this reduction. Another approach is the reductive oligomerization of 4-nitroaniline using catalysts like Fe₃O₄ spheres decorated with gold (Au) nanoparticles, which can facilitate both the reduction of the nitro group and the formation of the azo bond. nih.gov While this reductive method can produce a high-purity product, it can be more cost-prohibitive for large-scale industrial applications compared to other methods.
Selective Reduction of Nitroazobenzene Derivatives
A primary route to this compound involves the selective reduction of a dinitro precursor, most commonly 4,4'-dinitroazobenzene. This two-step strategy first establishes the stable azo linkage (-N=N-), followed by the reduction of the two nitro groups (-NO₂) to primary amine groups (-NH₂). The critical challenge in this step is to achieve high selectivity, reducing the nitro groups without cleaving the central azo bond.
The reduction process must be carefully controlled, as various intermediates can be formed. The typical reduction pathway of a nitro group can proceed through nitroso and hydroxylamine (B1172632) intermediates before reaching the amine. nih.gov In the context of dinitroazobenzene, incomplete or non-selective reduction can lead to a mixture of products, including nitro-amino and azoxy compounds, complicating purification and reducing the yield of the desired this compound. The choice of reducing agent and reaction conditions is therefore paramount to ensure the integrity of the azo bridge while completely converting both nitro functionalities.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely employed and effective method for the selective reduction of 4,4'-dinitroazobenzene. This technique offers high efficiency and selectivity under controlled conditions. The process involves reacting the dinitro compound with a hydrogen source, typically hydrogen gas (H₂), in the presence of a metal catalyst.
Research Findings: The most common catalyst for this transformation is palladium on an activated carbon support (Pd/C). The reaction is typically carried out in a solvent such as ethanol at atmospheric pressure of hydrogen gas. The complete reduction of the dinitro intermediate to this compound may require reaction times ranging from 12 to 24 hours.
To enhance the purity of the final product and the efficiency of the hydrogenation, additives can be introduced. For instance, the addition of catalytic amounts of vanadium compounds during the hydrogenation of aromatic nitro compounds has been shown to prevent the accumulation of hydroxylamine intermediates. This suppression of side-product formation leads to purer, whiter amino products and can accelerate the final phase of the hydrogenation. researchgate.net Another approach involves a two-stage hydrogenation process, which may use a noble metal catalyst (like Pd/C) followed by a nickel catalyst to ensure the complete conversion of all intermediates, such as azoxybenzene, to the final amine product. mdpi.com
| Catalyst System | Hydrogen Source | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Palladium-on-carbon (Pd/C) | H₂ gas | Ethanol | 1 atm, Room Temperature, 12-24 h | |
| Pd/C or Pt/C followed by Nickel catalyst | H₂ gas | Not specified | Two-stage continuous process | mdpi.com |
| Noble metal, Nickel, or Cobalt catalyst with Vanadium compound | H₂ gas | Solution or melt | Addition of catalytic V compound | researchgate.net |
Electrochemical Synthesis of this compound Derivatives
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, avoiding the need for harsh reagents and solvents. Research has demonstrated the feasibility of synthesizing this compound derivatives through controlled electrochemical reactions.
One prominent method involves the electrochemical oxidation of N,N-dialkyl-p-phenylenediamine at a carbon anode in an aqueous solution. basu.ac.ir The reaction proceeds via an "electron transfer + dimerization reaction + electron transfer" (ECE) mechanism. In this process, electrochemically generated p-quinone-diimines react with the starting N,N-dialkyl-p-phenylenediamine molecules in a Michael-type addition, ultimately leading to the formation of the corresponding N,N,N',N'-tetraalkyl-4,4'-azodianiline derivatives with high yields. basu.ac.ir
Another relevant electrochemical approach is the plasmon-driven reduction of 4,4'-dinitroazobenzene (DNAB). This process, investigated using electrochemical surface-enhanced Raman scattering (SERS) spectroscopy, shows that the nitro groups of DNAB can be selectively reduced to amine groups to form this compound. nih.gov This plasmon-driven catalytic reduction occurs in an electrochemical environment and highlights that reduction reactions are significantly more favorable than oxidation reactions under these conditions. nih.gov Furthermore, the precursor for this reaction, 4,4'-dinitroazobenzene, can itself be synthesized electrochemically from p-nitroaniline with high efficiency using a β-PbO₂ electrode. researchgate.net
Biocatalytic and Green Chemistry Approaches in this compound Synthesis
Biocatalysis and green chemistry principles are increasingly being applied to the synthesis of azo compounds, offering environmentally benign routes that operate under mild conditions.
Biocatalytic Synthesis: Enzymes such as laccases and nitroreductases have been identified as effective biocatalysts. An eco-friendly protocol utilizes CotA laccase from Bacillus subtilis for the oxidative coupling of primary aromatic amines to produce azobenzene (B91143) dyes. nih.gov This one-pot reaction occurs in an aqueous medium under ambient temperature and pH, avoiding the harsh conditions of traditional methods. nih.govresearchgate.net The proposed mechanism involves the enzymatic oxidation of the amine to an amino cation radical, which then deprotonates to a neutral radical that couples to form the azo linkage. researchgate.net
Nitroreductase enzymes also hold significant potential for the synthesis of aromatic amines from their corresponding nitro precursors. researchgate.net These enzymes can selectively reduce nitro groups, which is the key transformation in converting 4,4'-dinitroazobenzene to this compound, representing a promising avenue for future biocatalytic process development.
| Enzyme System | Reaction Type | Substrate | Conditions | Reference |
|---|---|---|---|---|
| CotA Laccase | Oxidative Coupling | Primary aromatic amines | Aqueous medium, ambient temp/pH | nih.govresearchgate.net |
| Nitroreductases | Selective Reduction | Nitroaromatic compounds | Mild, aqueous conditions | researchgate.net |
Green Chemistry Approaches: Beyond biocatalysis, other green methods include photocatalysis. The selective reduction of nitroaromatic compounds can be driven by visible light using specialized photocatalysts. nih.gov This approach minimizes energy consumption and avoids the use of chemical reducing agents, aligning with the core principles of green chemistry.
Synthesis of Functionalized this compound Analogs
The core structure of this compound serves as a versatile scaffold for the synthesis of functionalized analogs with tailored properties for advanced applications. By chemically modifying the amine groups or the aromatic rings, researchers can develop materials for photoresponsive systems and supramolecular chemistry.
The inherent photoisomerization capability of the azobenzene unit (reversible trans-cis conversion upon light irradiation) can be enhanced and tuned by chemical derivatization. Functionalizing this compound allows for the creation of sophisticated photoresponsive materials.
A notable example is the synthesis of an azobenzene-cored poly(amidoamine) (PAMAM) dendrimer. rsc.org The synthesis begins with this compound, which is first reacted with 2-bromoisobutyryl bromide. The resulting derivative is further modified to create a central azobenzene core onto which dendron wedges are attached via click chemistry. This complex macromolecule's self-assembly behavior can be controlled by light, demonstrating how the this compound core can be integrated into a larger photoresponsive system. rsc.org Studies on other azobenzene derivatives show that adding substituents like amides or alkyl esters can modulate photochemical properties, including the kinetics of the thermal back-reaction from the cis to the trans isomer. nih.govrsc.orgnih.gov For instance, para-substitution with a dimethyl amine group on a related BF₂-coordinated azo compound was found to shift the activation wavelength into the near-infrared region, a significant achievement for applications requiring deep tissue penetration. acs.org
This compound is an excellent building block for constructing large, ordered supramolecular structures and covalent organic frameworks (COFs) due to its rigid, linear geometry and reactive amine groups. These materials are of great interest for applications in catalysis, gas storage, and electronics.
Compound Index
| Compound Name |
|---|
| This compound |
| 4,4'-dinitroazobenzene |
| 4-aminodiphenylamine |
| Aniline |
| Azoxybenzene |
| Ethanol |
| Ferrocene (B1249389) |
| Hydrogen |
| Hydroxylamine |
| N,N-dialkyl-p-phenylenediamine |
| Nickel |
| Nitrobenzene |
| Nitrosobenzene |
| p-nitroaniline |
| Palladium |
| Resorcinol |
| Vanadium |
| 2-bromoisobutyryl bromide |
Spectroscopic and Advanced Characterization Techniques for 4,4 Azodianiline Systems
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the synthesis and purity of 4,4'-Azodianiline, as well as for probing its electronic and vibrational characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: In a typical ¹H NMR spectrum of this compound, specific chemical shifts (δ) are observed for the different types of protons present in the molecule. For instance, in a study using dimethyl sulfoxide-d6 (DMSO-d6) as the solvent, the protons of the amino groups (-NH₂) appeared as a singlet at 5.72 ppm. rsc.org The aromatic protons on the phenyl rings adjacent to the azo group (-N=N-) and the amino group showed distinct signals, with the protons ortho to the azo group appearing at 7.52 ppm and the protons ortho to the amino group at 6.62 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. While specific data for this compound is not extensively detailed in the provided search results, related compounds show predictable shifts. For aniline (B41778), characteristic peaks are observed, and for derivatives of this compound, the carbon signals would be influenced by the substituents on the aromatic rings. spectrabase.com
Interactive Data Table: Representative ¹H NMR Data for this compound
| Proton Type | Chemical Shift (δ) in ppm | Solvent | Multiplicity | Number of Protons |
| Aromatic (-NCCH-) | 7.52 | DMSO-d6 | Doublet | 4H |
| Aromatic (-CHCNH₂) | 6.62 | DMSO-d6 | Doublet | 4H |
| Amino (-NH₂) | 5.72 | DMSO-d6 | Singlet | 4H |
Data sourced from a study on azobenzene-cored dendrimers. rsc.org
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays characteristic bands corresponding to specific bond vibrations.
Key vibrational modes for this compound include the N-H stretching of the primary amine groups, the N=N stretching of the azo group, and C-N stretching, as well as various aromatic C-H and C=C vibrations. The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹. msu.edu The N=N stretching vibration, characteristic of the azo linkage, is expected to produce a band in the region of 1400-1450 cm⁻¹, although its intensity can be weak. Aromatic C-N stretching absorptions are generally found between 1200 and 1350 cm⁻¹. msu.edu The presence of these characteristic peaks in an FTIR spectrum helps to confirm the structure of the compound. thermofisher.com
Interactive Data Table: Expected FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |
| N=N Stretch | 1400 - 1450 | Azo Group (-N=N-) |
| C=C Aromatic Ring Stretch | 1500 - 1600 | Aromatic Ring |
| C-N Stretch | 1200 - 1350 | Aromatic Amine |
| N-H Bend (Scissoring) | 1550 - 1650 | Primary Amine (-NH₂) |
| C-H Out-of-plane Bend | 650 - 900 | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated π-system of this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is characterized by strong absorption bands due to its extended conjugated system. It typically exhibits a strong absorption peak (λₘₐₓ) in the range of 400–450 nm, which is responsible for its color. This absorption is attributed to the π→π* transition of the conjugated system involving the phenyl rings and the azo group. Another transition, the n→π* transition, which involves the non-bonding electrons of the nitrogen atoms in the azo group, is also present but is generally weaker and may be observed at a longer wavelength. The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. researchgate.net
Interactive Data Table: UV-Vis Absorption Data for this compound
| Transition Type | Approximate λₘₐₓ (nm) | Molecular Origin |
| π→π | 400 - 450 | Conjugated π-system (phenyl rings and azo group) |
| n→π | Longer wavelength, weaker intensity | Non-bonding electrons of the azo group |
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
The molecular ion peak for this compound is expected at an m/z value corresponding to its molecular weight, which is approximately 212.25 g/mol . nih.gov Fragmentation of the molecular ion can occur at various bonds, leading to a series of fragment ions. Common fragmentation patterns for aromatic azo compounds may involve cleavage of the C-N bonds adjacent to the azo group or cleavage of the N=N bond itself. The analysis of these fragments provides valuable information for confirming the identity of the compound. nih.govlibretexts.org For instance, a peak at m/z 212 would correspond to the molecular ion. nih.gov
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Identity |
| [M]⁺ | 212 | Molecular Ion |
| [C₆H₅N₂]⁺ | 105 | Phenyl diazonium fragment |
| [C₆H₅NH₂]⁺ | 93 | Aniline fragment |
Raman spectroscopy provides complementary information to FTIR by probing different aspects of molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for characterizing the azo linkage in this compound.
The Raman spectrum of this compound will show a characteristic strong band for the symmetric N=N stretching vibration, which is often more intense in Raman than in FTIR. The exact position of this band can provide information about the electronic environment and conformation of the azo group. Other bands in the Raman spectrum will correspond to the various vibrations of the aromatic rings and the amine groups, providing a detailed vibrational fingerprint of the molecule. renishaw.com For aniline, the NH₂ scissoring vibration is a notable feature. researchgate.net
Interactive Data Table: Expected Raman Shifts for Key Vibrations in this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |
| Symmetric N=N Stretch | ~1400 - 1450 | Azo Group (-N=N-) |
| Aromatic Ring Breathing | ~990 - 1010 | Aromatic Ring |
| C-H In-plane Bend | ~1000 - 1300 | Aromatic Ring |
| NH₂ Scissoring | ~1600 - 1650 | Primary Amine (-NH₂) |
Advanced Microscopy Techniques for Material Characterization
When this compound is incorporated into larger material systems, such as polymers or covalent organic frameworks (COFs), advanced microscopy techniques are essential for characterizing their morphology, structure, and surface properties at the nanoscale.
Techniques such as Atomic Force Microscopy (AFM) can be used to visualize the surface topography of materials containing this compound with high resolution. rsc.orgscielo.org.mx AFM provides three-dimensional information about the surface, allowing for the characterization of features like film thickness, roughness, and the morphology of self-assembled structures.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are also powerful tools for studying the morphology of materials derived from this compound. rsc.org TEM can reveal the internal structure of nanomaterials, while SEM provides detailed images of the surface morphology. These techniques are particularly useful for characterizing the size, shape, and distribution of nanoparticles or the porous structure of COFs. The development of advanced microscopy techniques continues to push the boundaries of what can be resolved at the nanoscale. azonano.comsuperresolution.nl
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and texture of materials at high resolution. carleton.edu It utilizes a focused beam of electrons to scan the sample's surface, generating signals that provide information about topography and composition. carleton.eduazooptics.com Secondary electrons are particularly useful for revealing detailed surface morphology. carleton.edu
| SEM Analysis Parameter | Information Obtained |
| Secondary Electron Imaging | Provides high-resolution images of the surface topography and texture. carleton.edupsu.edu |
| Backscattered Electron Imaging | Reveals contrast between different phases or elemental compositions on the surface. carleton.edupsu.edu |
| Magnification Range | Typically ranges from 20X to approximately 30,000X, allowing for a wide scope of analysis. carleton.edu |
| Spatial Resolution | Can be less than 1 nm in advanced instruments. azooptics.com |
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers unparalleled magnification, capable of revealing details at the atomic scale, making it indispensable for nanostructure analysis. nanoscience.com Unlike SEM, TEM requires the electron beam to pass through an ultrathin sample (typically under 100 nm) to form an image. nanoscience.com This allows for the direct visualization of the internal structure of materials.
For systems involving this compound, such as in the formation of covalent organic frameworks (COFs) or nanoparticles, TEM is essential for characterizing their size, shape, and the distribution of constituent components. amazonaws.comresearchgate.net For example, TEM has been used to study carbon-coated silver nanoparticles, revealing their necklace-like structures. utexas.edu Furthermore, selected area electron diffraction (SAED) patterns obtained in a TEM can provide crucial crystallographic information about the nanomaterials. nanoscience.comresearchgate.net
| TEM Analysis Capability | Details Provided |
| High Magnification | Can magnify structures up to 50 million times, revealing atomic-level details. nanoscience.com |
| Nanoparticle Characterization | Enables the measurement of particle size, size distribution, and morphology. researchgate.net |
| Crystallographic Information | Selected-area diffraction (SAD) provides data on the crystal structure of nanometer-sized regions. nanoscience.com |
| Imaging Modes | Includes bright-field, dark-field, and phase contrast imaging for versatile analysis. nanoscience.com |
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface. pressbooks.pubanton-paar.com It operates by scanning a sharp tip mounted on a flexible cantilever across the surface and measuring the forces between the tip and the sample. pressbooks.pub A key advantage of AFM is its ability to image both conductive and non-conductive samples in various environments, including air and liquid. pressbooks.pubanton-paar.com
In the study of this compound-based materials, such as thin films or polymers, AFM is used to quantify surface roughness and to probe nanoscale mechanical properties like adhesion and elasticity. pressbooks.pubtrigenotoul.com This is achieved through force-distance curve measurements, which record the deflection of the cantilever as it approaches and retracts from the surface. anton-paar.com For instance, AFM has been employed to analyze the surface roughness and mechanical properties of polyamide thin films. pressbooks.pub
| AFM Measurement Mode | Information Yielded |
| Topography Imaging | Generates 3D maps of the surface with nanometer-scale precision. pressbooks.pubanton-paar.com |
| Force Spectroscopy | Measures mechanical properties such as Young's modulus, adhesion, and friction. trigenotoul.comnih.gov |
| Contact/Tapping Mode | Different operational modes to suit various sample types and imaging conditions. pressbooks.pub |
| Environmental Control | Capable of operating in air, liquid, and at controlled temperatures. anton-paar.comtrigenotoul.com |
X-ray Diffraction (XRD) for Crystallinity and Structural Information
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. mat-cs.com It is based on the principle of constructive interference of monochromatic X-rays scattered by the ordered atomic planes within a crystalline sample. researchgate.net The resulting diffraction pattern is unique to a specific crystalline material, acting as a "fingerprint" for identification. forcetechnology.com
For this compound and its derivatives, XRD is crucial for confirming their crystalline nature, identifying different polymorphic forms, and determining the degree of crystallinity. mat-cs.comthermofisher.com This information is vital for applications where the solid-state structure dictates the material's properties, such as in pharmaceuticals and electronics. mat-cs.comthermofisher.com Powder X-ray diffraction (PXRD) is commonly used for the analysis of polycrystalline materials, providing information on phase purity and identity. iastate.edu For instance, XRD is used to characterize porous organic polymers to confirm if they are amorphous or crystalline. mdpi.com
| XRD Analysis Type | Structural Data Obtained |
| Phase Identification | Identifies the crystalline phases present in a sample by comparing the diffraction pattern to databases. forcetechnology.com |
| Crystallinity Determination | Quantifies the percentage of crystalline material versus amorphous content in a sample. thermofisher.com |
| Lattice Parameter Measurement | Determines the dimensions of the unit cell of a crystalline structure. iastate.edu |
| Crystallite Size Analysis | Provides an estimation of the size of the crystalline domains within the material. thermofisher.com |
Theoretical and Computational Chemistry of 4,4 Azodianiline
Electronic Structure Calculations (DFT/ab initio)
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules. For 4,4'-Azodianiline, these calculations help in understanding its geometry, stability, and electronic properties, which are foundational to its chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and optical properties of a molecule. conicet.gov.arresearchgate.net A smaller gap generally implies that the molecule is more reactive and can be more easily excited. researchgate.net
For azobenzene (B91143) derivatives, the electronic transitions that dictate their photochromic behavior are primarily the π→π* and n→π* transitions. beilstein-journals.org The strong π→π* transition is typically found in the near-UV region, while the weaker n→π* transition, arising from the non-bonding electrons of the nitrogen atoms in the azo group, appears in the visible region. beilstein-journals.org
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G++, are employed to compute the energies of these frontier orbitals. researchgate.netuctm.edu The calculated HOMO-LUMO gap can be correlated with the experimental optical band gap derived from UV-Vis spectroscopy. uctm.edu For "push-pull" azobenzene systems, which have electron-donating and electron-withdrawing groups, the electronic distribution is highly asymmetric, influencing the HOMO and LUMO energy levels. researchgate.net In this compound, the two amino groups (-NH2) act as electron-donating groups, which affects the electronic density and the energy of the frontier orbitals.
Table 1: Calculated Electronic Properties of Azobenzene Derivatives
| Compound/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |
| p-(dimethylamino)azobenzene (Gas Phase) | DFT/B3LYP/6-311G++ | -5.79 | -2.31 | 3.48 | researchgate.net |
| p-(dimethylamino)azobenzene (in Ethanol) | DFT/B3LYP/6-311G++ | -5.69 | -2.48 | 3.21 | researchgate.net |
| 1,4 diaminobenzene (molecule) | DFT | - | - | ~4.0 | arxiv.org |
| FS-COF (hydrophilic COF) | DFT | - | - | - | acs.org |
| TP COF (sp2 carbon linked) | DFT | - | -3.23 | 2.36 | acs.org |
This table presents representative data for related compounds to illustrate the typical values obtained from DFT calculations. Specific values for this compound may vary based on the computational method and environment.
The introduction of substituents onto the azobenzene core significantly influences its charge transfer characteristics. In this compound, the amino groups can participate in intramolecular charge transfer (ICT). Natural Bond Orbital (NBO) analysis is a computational technique used to understand ICT and the delocalization of electron density, which contributes to the molecule's stability. conicet.gov.aructm.edu
These calculations can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled and empty orbitals. conicet.gov.ar For azobenzene derivatives, especially those with donor-acceptor groups, ICT plays a crucial role in their nonlinear optical (NLO) properties. researchgate.net The charge transfer from the electron-donating amino groups to the π-system of the azobenzene core is a key feature of this compound's electronic structure.
Molecular Dynamics Simulations of this compound and Its Assemblies
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their assemblies. These simulations can reveal conformational changes, interactions, and dynamic processes that are not accessible through static electronic structure calculations.
The most prominent feature of azobenzene and its derivatives is the reversible trans-cis (or E/Z) isomerization around the N=N double bond, which can be triggered by light. beilstein-journals.org This process involves a significant change in molecular geometry: the trans isomer is nearly planar and more stable, while the cis isomer has a bent, non-planar structure. beilstein-journals.org The distance between the carbon atoms at the 4 and 4' positions changes from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org
MD simulations, sometimes in combination with quantum mechanics/molecular mechanics (QM/MM) methods, are used to explore the conformational landscape and the pathways of this isomerization. rsc.org The isomerization can proceed through different mechanisms, including rotation around the N=N bond or an inversion mechanism at one of the nitrogen atoms. For substituted azobenzenes, the specific pathway and its energy barrier can be influenced by the nature and position of the substituents. rsc.orgscholaris.ca For instance, ortho-amino substitution can lead to very fast thermal Z → E isomerization. acs.org
MD simulations are instrumental in understanding how these molecules pack in the solid state or aggregate in solution. tandfonline.comyoutube.com For example, simulations of 4,4'-diaminoazobenzene intercalated in montmorillonite (B579905) clay have been used to investigate the changes in basal spacing upon photoisomerization. tandfonline.com In another study, Gaussian accelerated molecular dynamics simulations were used to investigate the binding of p-diaminoazobenzene to a human voltage-gated sodium channel, revealing that the binding is controlled by a balance of hydrophobic and electrostatic interactions. rsc.org The amino groups were found to be important for forming hydrogen bonds and engaging in long-range electrostatic interactions within the binding pocket. rsc.org
Mechanistic Studies of Photoinduced Processes in this compound
Understanding the mechanism of photoinduced processes, particularly photoisomerization, is key to designing effective molecular switches. Azobenzene isomerization can be initiated by excitation to the S1 (n→π) or S2 (π→π) electronic states. beilstein-journals.org The molecule then relaxes back to the ground state (S0) via pathways that can lead to either the cis or trans isomer. beilstein-journals.org
Femtosecond time-resolved spectroscopy, coupled with theoretical calculations, is a powerful approach to unraveling these ultrafast dynamic processes. uni-kiel.de Theoretical studies can map out the potential energy surfaces of the ground and excited states, identifying the transition states and intermediates involved in the isomerization. For substituted azobenzenes, the substituents can alter the energies of the excited states and the topology of the potential energy surfaces, thereby tuning the photochemical properties. The presence of the amino groups in this compound is expected to influence the lifetimes of the excited states and the quantum yields of isomerization.
Computational Modeling of Trans-Cis Isomerization
The reversible conversion between the thermally stable trans isomer and the metastable cis isomer of azobenzenes is the cornerstone of their function. This isomerization can be triggered by light or heat. Computational models have identified two primary mechanistic pathways for this transformation on the ground state (thermal isomerization) and excited state (photoisomerization) potential energy surfaces (PES):
Rotation: This pathway involves the twisting of the molecule around the central N=N double bond.
Inversion: This pathway proceeds through a planar transition state where one of the C-N=N angles linearizes (approaching 180°). beilstein-journals.org
For the parent azobenzene, theoretical studies suggest that upon excitation to the S2 (π→π) state, isomerization predominantly follows the rotation pathway, while excitation to the S1 (n→π) state favors the inversion mechanism. nih.gov The presence of substituents, such as the amino groups in this compound, significantly influences the energies of the involved electronic states and the barriers of the isomerization pathways. The electron-donating nature of the two amino groups creates a "push-push" electronic structure, which affects the relative stability of the isomers and the transition states.
The table below presents theoretical data for the isomerization of a generic substituted azobenzene, illustrating the typical energy values involved. These values are representative and would be expected to be modulated by the specific electronic effects of the amino groups in this compound.
| Isomerization Pathway | Electronic State | Calculated Activation Energy (kJ/mol) | Reference Compound |
|---|---|---|---|
| Thermal (cis → trans) | Ground State (S₀) | ~90-110 | Azobenzene |
| Photoisomerization (Inversion) | First Excited Singlet (S₁) | Low Barrier | Azobenzene |
| Photoisomerization (Rotation) | Second Excited Singlet (S₂) | Low Barrier | Azobenzene |
| Thermal (cis → trans, Protonated) | Ground State (S₀) | 45.7 | p-MeO-Azobenzene-H⁺ |
Note: Data is based on general findings for azobenzene and its derivatives to illustrate the concepts, as specific values for this compound are not published in dedicated computational studies. The value for the protonated species is from a study on p-MeO-Azobenzene. acs.org
Excited State Dynamics and Photophysical Pathways
Upon absorption of a photon, this compound is promoted from its electronic ground state (S₀) to an excited singlet state, typically the S₁ (n→π) or the more intense S₂ (π→π) state. The subsequent events, occurring on ultrafast timescales (femtoseconds to picoseconds), determine the outcome of the photochemical reaction, i.e., whether the molecule isomerizes or returns to its initial state.
The photophysical pathways can be summarized as follows:
Excitation: The molecule absorbs light, leading to a vertical transition from the ground state geometry to an excited state potential energy surface. For azobenzenes, the S₀ → S₂ (π→π) transition is typically much stronger (higher oscillator strength) than the S₀ → S₁ (n→π) transition. beilstein-journals.org
Ultrafast Internal Conversion: If excited to the S₂ state, the molecule typically undergoes extremely rapid (sub-picosecond) internal conversion to the S₁ state.
Relaxation on the S₁ Surface: From the S₁ state, the molecule relaxes along the potential energy surface towards a region where the S₁ and S₀ surfaces intersect, known as a conical intersection. The geometry of the molecule at this point dictates the isomerization pathway (rotation or inversion).
Decay to the Ground State: At the conical intersection, the molecule can efficiently transition back to the S₀ ground state. This decay is non-radiative. Once on the ground state surface, the molecule relaxes into the potential well of either the trans or cis isomer.
The efficiency of the photoisomerization is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that lead to the formation of the product isomer. Nonadiabatic dynamics simulations are a key computational tool for modeling these complex dynamics, tracking the molecule's trajectory as it moves between different electronic states. nih.govnih.govunipi.it These simulations show that the excited state population can decay through competing reactive channels that lead to the isomerized product and unreactive channels that return the molecule to its starting form, which explains why quantum yields are often less than unity. nih.gov
The amino groups in this compound are expected to red-shift the π→π* absorption band compared to the parent azobenzene. This can lead to an overlap between the S₁ and S₂ absorption bands, potentially altering the excited state dynamics. arxiv.org The table below shows representative photophysical data for substituted azobenzenes, which serve as a model for the properties expected for this compound.
| Compound | λmax (trans) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Isomerization Quantum Yield (Φtrans→cis) | S₁ State Lifetime |
|---|---|---|---|---|
| Azobenzene | ~320 (π→π), ~440 (n→π) | ~22,000 (π→π), ~500 (n→π) | 0.11 (S₁), 0.24 (S₂) | ~1 ps |
| Urea-Substituted Azobenzene | ~400 | ~35,000 | Not Reported | Not Reported |
| 4,4'-di(acrylamido)azobenzene | ~365 | Not Reported | Not Reported (PSS is 90% cis) | Not Reported |
Note: Data is compiled from studies on the parent azobenzene and various derivatives to provide context. PSS refers to the photostationary state. Specific excited state lifetimes and quantum yields for this compound require dedicated experimental and computational investigation. nih.govacs.org
Applications of 4,4 Azodianiline in Advanced Materials Science
Integration in Photoresponsive and Smart Materials
The integration of 4,4'-Azodianiline into polymers and composites imparts "smart" properties, allowing materials to respond to external light stimuli. This photo-responsiveness is harnessed to create materials with dynamic capabilities, including self-cleaning surfaces, light-controlled mechanical actuation, and advanced optical functionalities.
A significant application of this compound is in the creation of photo-mobile coatings that exhibit self-cleaning properties. Researchers have developed a facile, one-step method to coat ultrafiltration (UF) membranes by co-depositing this compound (AZO) with the bio-adhesive polydopamine (PDA). nsf.gov This process forms a stable, thin film (10-50 nm) on the membrane surface. nsf.gov
The self-cleaning mechanism is driven by the photoisomerization of the AZO component. nsf.govresearchgate.net Upon exposure to UV light, the AZO molecules switch from the more stable, elongated trans isomer to the bent cis isomer, causing the coating to decrease in volume. nsf.govresearchgate.net Subsequent exposure to visible light reverses this process, returning the molecules to the trans state and expanding the coating. nsf.govresearchgate.net This reversible shrinking and expansion at a molecular level effectively mitigates the accumulation of foulants, such as bovine serum albumin (BSA), on the membrane surface. nsf.govresearchgate.net Studies have demonstrated that this light-induced cleaning process can significantly restore water permeance, with an observed increase of approximately 160% after fouling and subsequent UV/visible light treatment. nsf.govresearchgate.net
Table 1: Properties of AZO/PDA Coated Self-Cleaning Membranes
| Property | Observation | Source |
|---|---|---|
| Coating Method | Co-deposition of this compound (AZO) and polydopamine (PDA) | nsf.gov |
| Film Thickness | 10 – 50 nm, increasing with coating time and AZO concentration | nsf.gov |
| Mechanism | Reversible trans-cis photoisomerization of AZO under UV/visible light | nsf.govresearchgate.net |
| Behavior | Coating shrinks under UV light (trans to cis) and expands under visible light (cis to trans) | nsf.govresearchgate.net |
| Performance | Increased water permeance by ~160% after fouling and light-induced cleaning | nsf.govresearchgate.net |
The photoisomerization of the azobenzene (B91143) core in this compound is a powerful mechanism for converting light energy into mechanical work, leading to the development of light-controlled actuators and responsive polymers. When embedded in a polymer matrix, the collective change in molecular geometry from the trans to cis state (and back) can induce macroscopic changes in the material's shape, such as bending, contracting, or expanding. researcher.lifejlu.edu.cn
Researchers have synthesized photoresponsive supramolecular polymers by combining a photochromic azobenzene motif with ureidopyrimidinone (UPy) moieties, which drive self-assembly through quadruple hydrogen bonding. rsc.org The E-isomer (trans) of the monomer self-assembles into linear supramolecular polymers. rsc.org Irradiation with UV light converts it to the Z-isomer (cis), altering the self-assembly behavior and demonstrating light's ability to control polymer structure. rsc.org In another approach, giant amphiphiles were synthesized by linking this compound with polyhedral oligomeric silsesquioxane (POSS) units. nih.gov These molecules exhibit distinct phase transitions at the air-water interface, which differ between the straight-shaped trans-isomers and the bent cis-isomers formed under UV irradiation, highlighting their potential in creating photo-switchable surfaces and films. nih.gov
Furthermore, azobenzene-based cross-linkers have been designed for specific biological responses. For instance, 4,4'-di(methacryloylamino)azobenzene, synthesized from 4,4'-diaminoazobenzene, can be used as an enzymatically degradable cross-linker in microgels. mit.edu These cross-links can be cleaved by azoreductase, an enzyme found in the intestinal cecum, causing the microgels to swell and release their contents, which is a promising feature for targeted drug delivery systems. mit.edu
The extensive π-conjugated system in this compound, which is responsible for its photochromic properties, also makes it a candidate for applications in nonlinear optics (NLO). NLO materials are crucial for technologies like optical switching and frequency conversion. The NLO response of a molecule can be enhanced by increasing its conjugation and by incorporating electron-donating and electron-accepting groups. utm.mynih.gov
In one study, a diphosphine ligand, N,N'-Bis-(2-diphenylphosphinobenzaldehyde)-4,4'-azodianiline (referred to as Ligand B), was synthesized and its NLO properties were evaluated. utm.my Computational analysis showed that this ligand, featuring the extended conjugation of the azodianiline framework, possessed a high total first hyperpolarizability (βtot) value of 11.1534×10⁻³⁰ esu at a wavelength of 1064 nm. utm.my This was higher than a similar ligand based on a more limited ethane (B1197151) framework, demonstrating the positive effect of the increased conjugation provided by the azobenzene unit. utm.my The study further noted that the NLO properties could be significantly improved by forming metal complexes with these ligands. utm.my
Table 2: Comparative Nonlinear Optical (NLO) Properties of Azobenzene-Based Ligand
| Compound | Description | βtot Value (x10⁻³⁰ esu) | Dipole Moment (D) | Source |
|---|---|---|---|---|
| Ligand A | N,N'-Bis-(2-diphenylphosphinobenzaldehyde)-ethane-1,2-diamine | 10.3786 | - | utm.my |
| Ligand B | N,N'-Bis-(2-diphenylphosphinobenzaldehyde)-4,4'-azodianiline | 11.1534 | 5.501404 | utm.my |
Role in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability. acs.orgcsic.es The diamino functionality of this compound makes it an excellent building block (linker) for synthesizing COFs, particularly through the formation of robust imine bonds. tcichemicals.com The incorporation of the azobenzene unit directly into the COF backbone imparts photo-responsiveness and other useful electronic properties to the resulting framework. csic.esnih.gov
The most common method for synthesizing this compound-based COFs is through a Schiff base condensation reaction with multifunctional aldehyde monomers. nih.gov A widely used combination involves reacting this compound (Azo) with 1,3,5-triformylphloroglucinol (Tp) to create a COF often designated as Tp-Azo. csic.esnih.govnih.gov This synthesis is typically performed under solvothermal conditions, for example, by heating the monomers in a solvent mixture like mesitylene/dioxane with an acid catalyst at 120°C for several days. This reversible reaction process allows for error correction, leading to a highly crystalline and porous structure. nih.gov
Alternatively, mechanochemical methods, such as ball milling, have been developed as a more solvent-free approach. acs.org For instance, grinding this compound and Tp with p-toluene sulfonic acid (as a molecular organizer) can produce the TpAzo COF, although sometimes with lower crystallinity compared to solvothermal methods. acs.org These COFs are known for their high stability in boiling water and both strong acidic and basic media. nih.gov The resulting frameworks possess high surface areas, which are crucial for applications in gas storage and catalysis. acs.orgnih.govrsc.org
Table 3: Examples of Synthesized this compound-Based Covalent Organic Frameworks
| COF Name | Monomers | Synthesis Method | Surface Area (m²/g) | Source |
|---|---|---|---|---|
| Tp-Azo | 1,3,5-triformylphloroglucinol (Tp) + this compound (Azo) | Mechanochemical Grinding | 636 | acs.org |
| TpAzo-COF | 1,3,5-triformylphloroglucinol (Tp) + this compound (Azo) | Solvothermal | 1855 | nih.gov |
| Tp-Azo | 1,3,5-triformylphloroglucinol (Tp) + this compound (Azo) | Solvothermal | 2102 | rsc.org |
| PTAzo | 1,3,5-Tris-(4-formyl-phenyl)triazine (PT) + this compound (Azo) | Solvothermal | - | nih.gov |
| TFPB-AZO-COF | 1,3,5-Tris(4-formylphenyl) benzene (B151609) + this compound | Not specified | - | researchgate.net |
| TFPA-AZO-COF | Tris(4-formylphenyl) amine + this compound | Not specified | - | researchgate.net |
The inherent porosity and tailored chemical nature of this compound-based COFs allow for their functionalization for a range of specific applications.
One notable application is in proton conduction. By doping the Tp-Azo COF with phosphoric acid (H₃PO₄), the acid molecules become immobilized within the porous framework. nih.gov This creates pathways for proton transport, enabling the material to function as a proton conductor in both hydrous (σ = 9.9 × 10⁻⁴ S cm⁻¹) and anhydrous (σ = 6.7 × 10⁻⁵ S cm⁻¹) states, which is a significant step toward developing COFs for fuel cell membranes. nih.gov
The electronic properties of these COFs are also leveraged in photocatalysis. The incorporation of the azo group enhances visible light absorption and facilitates electron transfer. nih.gov For example, TpAzo-COF has been shown to be a superior photocatalyst compared to a similar COF without the azo unit (TpBD-COF) for the blue light-driven selective oxidation of amines to imines using oxygen. nih.gov The high surface area (1855 m² g⁻¹) provides abundant active sites for the reaction. nih.gov Similarly, Tp-Azo COF has demonstrated high catalytic activity for the C-H borylation of quinolines, attributed to its high crystallinity, large surface area, and broad light absorbance. rsc.org
Furthermore, these COFs can serve as stable scaffolds for creating hybrid materials. In one study, a COF named PTAzo was decorated with gold nanoparticles (AuNPs). nih.gov The resulting COF-AuNPs hybrid material exhibited enhanced peroxidase mimetic activity in the presence of mercury ions (Hg²⁺), enabling the development of a sensitive and selective colorimetric sensor for detecting mercury in water samples with a detection limit of 0.75 nM. nih.gov
Supramolecular Chemistry and Host-Guest Systems
The unique molecular structure of this compound and its derivatives, featuring an azo bridge and terminal aniline (B41778) groups, makes it a valuable component in the field of supramolecular chemistry. This area explores the formation of complex chemical systems held together by non-covalent bonds.
Derivatives of this compound can spontaneously form ordered structures through a process known as self-assembly. This process is driven by specific intermolecular interactions like hydrogen bonding and electrostatic forces. ciac.jl.cn For example, photoresponsive supramolecular polymers have been created using a monomer synthesized from this compound, 5-hexynoic acid, and ureidopyrimidinone (UPy) moieties. rsc.org In this system, the quadruple hydrogen bonding between the UPy groups drives the self-assembly into long polymer chains in solution. rsc.org
In another study, azobenzene-based dicarboxylic acids were shown to assemble with a tetra-amidinium compound in aqueous solutions. ciac.jl.cn The combination of hydrogen bonding and electrostatic interactions between the components resulted in the formation of stable, needle-like crystals with a high aspect ratio. ciac.jl.cn The ability to form such well-defined structures is crucial for developing new materials with tailored properties. The design of the constituent molecules can also prevent aggregation; for instance, a branched azo chromophore was specifically designed to minimize aromatic stacking interactions, allowing for the creation of multilayered films via layer-by-layer electrostatic self-assembly. acs.org
The self-assembled structures and porous frameworks created from this compound can act as "hosts" that encapsulate smaller "guest" molecules. This host-guest chemistry is fundamental to applications ranging from molecular storage to catalysis and sensing. thno.orgnih.gov
A prime example is the use of COFs made from this compound for gas capture. researchgate.net A nitrogen-rich COF, synthesized from this compound and benzene-1,3,5-tricarboxaldehyde, demonstrates a high affinity for carbon dioxide. researchgate.net The basic imine and azo groups lining the framework's 1D channels act as binding sites for CO₂ molecules, effectively trapping them within the porous structure. researchgate.net This demonstrates a clear host-guest relationship where the COF is the host and CO₂ is the guest. The efficiency of such systems is often quantified by the isosteric heat of adsorption (Qst), which for this particular COF was a high 32.3 kJ/mol, indicating strong interactions between the host framework and the guest gas molecules. researchgate.net
While direct studies on this compound-based architectures hosting complex drug molecules are emerging, the principles are well-established in related supramolecular systems like calixarenes and cyclodextrins. acs.orgnih.gov These systems show that pre-organizing a host molecule can create cavities perfectly suited for capturing specific guests, a principle that can be extended to the design of advanced host-guest systems based on this compound. acs.org
Advanced Sensing Technologies
The distinct electrochemical and optical properties of this compound and its derivatives have been harnessed to develop sophisticated sensors for detecting a variety of chemical species.
Electrochemical sensors offer high sensitivity and are used for the trace-level determination of analytes. researchgate.netflexmedical-solutions.com A ferrocene-based Schiff base of this compound has been synthesized and incorporated into a carbon paste electrode to create a highly sensitive electrochemical sensor. ajol.info This sensor was developed for the determination of captopril, a pharmaceutical compound. ajol.info The modification of the electrode with the this compound derivative, along with multiwall carbon nanotubes, significantly enhances the electrocatalytic activity towards the oxidation of captopril, lowering the required potential and improving detection. ajol.info The redox properties of the ferrocene (B1249389) moiety, combined with the π-orbital flexibility of the azo group, contribute to this enhanced performance. ajol.info The resulting sensor exhibits a wide linear range and a very low detection limit. ajol.info
Another study detailed a similar sensor for detecting the drug atenolol (B1665814), again using a ferrocene-based Schiff base derived from this compound. This sensor also demonstrated high sensitivity, with a detection limit in the sub-micromolar range, and was successfully applied to detect the analyte in real-world samples like urine.
| Sensor Composition | Target Analyte | Sensing Principle | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Carbon paste electrode modified with N-4,4'-azodianiline ferrocenyl Schiff base and multiwall carbon nanotubes | Captopril | Electrocatalytic oxidation | 0.03 µmol L⁻¹ | ajol.info |
| Electrode modified with a ferrocene-based Schiff base of this compound | Atenolol | Electrocatalytic oxidation | 0.08 µmol L⁻¹ |
Colorimetric sensor arrays (CSAs), often called "optoelectronic noses," use a series of chemoresponsive dyes that change color upon exposure to specific analytes. researchgate.netillinois.edu These arrays produce a unique color-difference pattern for each analyte, allowing for their identification. researchgate.net this compound is employed as one of the key aniline dyes in such arrays due to its reactivity with certain volatile organic compounds (VOCs). researchgate.netnih.gov
These sensors have been designed for the detection of VOCs commonly found in cooking oil emissions, such as aldehydes, ketones, and carboxylic acids. nih.gov The sensor array is created by printing formulations containing dyes like this compound and various acid additives onto a substrate. nih.gov The interaction between the gaseous analytes and the solid-state sensor elements leads to rapid chemical reactions that produce distinct color changes. researchgate.net The addition of acids such as p-toluenesulfonic acid or sulfuric acid to the this compound formulation has been shown to enhance the sensor's response to carbonyl compounds. nih.gov This technology provides a fast, economical, and easy-to-use method for characterizing complex vapor mixtures. illinois.edunih.gov
| Sensor Component | Additive | Target Analyte Class | Application |
|---|---|---|---|
| This compound | p-Toluenesulfonic acid | Carbonyl compounds (Aldehydes, Ketones) | Detection of VOCs from heated cooking oils. nih.gov |
| This compound | Sulfuric acid | Carbonyl compounds (Aldehydes, Ketones) | Detection of VOCs from heated cooking oils. nih.gov |
| This compound | None specified | Aldehydes, Ketones | General identification of aldehydes and ketones in vapor phase. researchgate.net |
Functionalized Magnetic Nanoparticles for Biosensing
The application of this compound in the functionalization of magnetic nanoparticles (MNPs) for biosensing is an area of emerging interest, although direct research exclusively employing this compound is limited. The core principle involves using the chemical properties of this compound to modify the surface of magnetic nanoparticles, thereby creating a platform for detecting specific biological targets. These functionalized nanoparticles can be manipulated using an external magnetic field, which allows for the efficient separation and concentration of target analytes from complex samples like blood or urine. mdpi.comnih.gov This magnetic separation capability is crucial for enhancing the sensitivity and accuracy of biosensors by minimizing interference from the sample matrix. researchgate.netnih.gov
While specific studies detailing the use of this compound for this purpose are not extensively documented in publicly available research, the closely related compound, N,N-Dimethyl-4,4′-azodianiline , has been successfully used to create functionalized magnetic nanoparticles for detecting bacterial pathogens. researchgate.net In this research, N,N-Dimethyl-4,4′-azodianiline functionalized magnetic nanoparticles (Azo-MNPs) were developed for the sample preparation stage of nucleic acid amplification tests. researchgate.net
The Azo-MNPs demonstrated a dual-function capability, which is a significant advancement in biosensor technology. This dual strategy involved:
Bacterial Enrichment : Leveraging the hydrophobic characteristics of the N,N-Dimethyl-4,4′-azodianiline moiety to capture bacteria from a sample. researchgate.net
DNA Extraction and Isolation : Utilizing electrostatic interactions, controlled by pH changes, to extract and isolate bacterial DNA. researchgate.net
This approach significantly improved the yield and quality of the DNA obtained, leading to a more sensitive detection of bacteria such as Salmonella enterica and Escherichia coli in urine samples, with detection limits as low as 5-10 colony-forming units (CFU)/10 mL. researchgate.net The success of these N,N-Dimethyl-4,4′-azodianiline functionalized nanoparticles underscores the potential of azobenzene-based compounds in this application.
The general process for creating such biosensors involves several key steps. First, magnetic nanoparticles, typically composed of iron oxides like magnetite (Fe₃O₄), are synthesized. nih.govnih.gov These nanoparticles are then coated with a material that allows for further functionalization. This is a critical step to ensure the stability of the nanoparticles in biological media and to provide anchor points for attaching molecules like this compound. researchgate.netmdpi.com The functionalized nanoparticles can then be introduced into a biological sample to bind with the target analyte. An external magnet is used to concentrate the nanoparticle-analyte complexes, which are then detected, often through electrochemical or optical methods. nih.govmdpi.com
The performance of these magnetic nanoparticle-based biosensors is evaluated based on several parameters, including their limit of detection (LOD), linear detection range, and specificity. The research on N,N-Dimethyl-4,4′-azodianiline functionalized MNPs has shown promising results in these areas.
| Bacterial Species | Sample Matrix | Limit of Detection (LOD) |
|---|---|---|
| Salmonella enterica serovar Typhimurium | Urine | 5 CFU/10 mL |
| Escherichia coli | Urine | 10 CFU/10 mL |
| Brucella ovis | Urine | Detected |
| Klebsiella pneumoniae | Urine | Detected |
The development of biosensors using functionalized magnetic nanoparticles is a rapidly advancing field within materials science. nih.govrsc.orgcsic.es The unique properties of these nanoparticles, such as their high surface-area-to-volume ratio and responsiveness to magnetic fields, make them ideal for a new generation of diagnostic tools. nih.govmdpi.com While direct applications of this compound are still being explored, the foundational research with its derivatives indicates a promising future for its use in creating highly sensitive and specific biosensors.
Biological Interactions and Environmental Fate of 4,4 Azodianiline
Mechanistic Investigations of Biological Activity
The biological activity of 4,4'-Azodianiline is intrinsically linked to its metabolism, which can lead to the formation of reactive intermediates. The interaction of this compound and its derivatives with biological systems is a subject of ongoing research, particularly concerning its metabolic activation and the potential for developing new bioactive molecules.
The biological effects of many azo compounds, including this compound, are often not caused by the parent molecule itself but by its metabolic products. The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). This biotransformation is catalyzed by azoreductase enzymes produced by intestinal microorganisms and hepatic enzymes in the liver. This reduction breaks the molecule into its constituent aromatic amines. In the case of this compound, this cleavage is expected to yield p-phenylenediamine (B122844).
These resulting aromatic amines are frequently more toxic and biologically active than the original azo dye. Once formed, these amines can undergo further metabolic activation, such as N-acetylation or N-hydroxylation, by enzymes like N-acetyltransferases (NATs). This process can generate reactive electrophilic species that are capable of forming covalent adducts with cellular macromolecules, including proteins and DNA. The formation of DNA adducts is a significant event as it can lead to mutations and induce DNA damage, which is a potential mechanism for the genotoxicity and carcinogenicity associated with some aromatic amines.
Studies on structurally similar aromatic amines, such as 4,4'-oxydianiline, have demonstrated that they are metabolized by N-acetyltransferases and can cause DNA damage in human cells at low concentrations. This suggests a plausible pathway for the biological interaction of this compound's metabolites. The genotoxicity of such metabolites can perturb DNA helical structure, potentially impacting DNA replication and repair processes.
Table 1: Postulated Metabolic Activation Pathway of this compound
| Step | Process | Key Enzymes Involved | Resulting Products | Biological Implication |
| 1. Reductive Cleavage | Breaking of the azo (-N=N-) bond | Azoreductases (gut/liver) | Aromatic amines (e.g., p-phenylenediamine) | Detoxification of dye; formation of bioactive amines |
| 2. Metabolic Activation | N-acetylation, N-hydroxylation | N-acetyltransferases (NATs) | Reactive electrophilic intermediates | Formation of potentially genotoxic species |
| 3. Macromolecule Binding | Covalent bonding to DNA and proteins | N/A | DNA adducts, protein adducts | Induction of DNA damage, potential for mutagenicity |
This table is based on established metabolic pathways for azo dyes and aromatic amines.
The rigid structure and reactive amine groups of this compound make it a versatile scaffold for the synthesis of novel compounds with potential biological activities. Researchers have explored the use of azo compounds as chromophores in molecules designed to interact with specific biological targets. The development of derivatives often focuses on creating enzyme inhibitors or compounds with antimicrobial properties.
For instance, the core structure of this compound can be chemically modified to create derivatives that function as specific enzyme inhibitors. The general strategy involves designing molecules that can fit into the active site of a target enzyme, such as carbonic anhydrases or kinases, thereby blocking its function. While specific studies on this compound derivatives as enzyme inhibitors are not extensively documented in publicly available literature, the broader class of azo compounds has been investigated for such purposes.
Furthermore, this compound serves as a precursor in the synthesis of other chemical products, including various dyes and polymers. Its diamino functionality allows it to be used in polymerization reactions and for cross-linking epoxy resins. This chemical reactivity underscores its potential as a building block in the broader field of materials science and medicinal chemistry.
Environmental Transformation and Degradation Studies
The environmental fate of this compound is determined by its susceptibility to biotic and abiotic degradation processes. Like other azo dyes, its persistence and transformation in the environment are of significant concern due to the potential toxicity of its breakdown products.
The complete biodegradation of azo dyes such as this compound typically requires a sequential two-stage process involving both anaerobic and aerobic conditions.
Anaerobic Stage: Under anaerobic (oxygen-deficient) conditions, microorganisms readily cleave the electron-deficient azo linkage. This initial step, known as azoreduction, results in the decolorization of the dye and the formation of aromatic amines. A wide variety of anaerobic and facultative anaerobic bacteria, including those found in sediments and wastewater treatment sludge, can carry out this transformation. The process is often non-specific and can be facilitated by redox mediators. For this compound, this step would produce p-phenylenediamine.
Aerobic Stage: The aromatic amines generated during the anaerobic phase are often resistant to further degradation under anaerobic conditions. However, these amines can be mineralized (completely broken down to CO2, water, and inorganic ions) by different microbial communities under aerobic (oxygen-rich) conditions. Bacteria such as Desulfobacterium anilini have been shown to degrade aniline (B41778), a related aromatic amine, by first carboxylating it and then activating it to a CoA-thioester, which is followed by reductive deamination. This aerobic degradation is crucial, as it breaks down the potentially more hazardous amine intermediates into less harmful substances.
This compound can also be degraded by abiotic processes, primarily photodegradation through exposure to ultraviolet (UV) light. This process can be significantly accelerated by Advanced Oxidation Processes (AOPs), such as the use of UV light in combination with hydrogen
Advanced Remediation Strategies for this compound Contamination
The remediation of sites contaminated with this compound and other azo dyes involves various physical, chemical, and biological methods. Advanced strategies often focus on efficiency, cost-effectiveness, and minimizing the generation of hazardous byproducts. These can be broadly categorized into adsorption and filtration techniques, which physically separate the contaminant, and bioremediation, which uses biological processes to degrade it.
Adsorption is a widely employed technique for the removal of azo dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. mdpi.com This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent. While specific research focusing exclusively on this compound is limited, extensive studies on other azo dyes provide a strong basis for understanding the potential effectiveness of these methods.
Commonly used adsorbents include activated carbon, clays, and various low-cost biosorbents derived from agricultural waste. mdpi.comnih.gov Activated carbon is particularly effective due to its high surface area and porous structure, which provides numerous sites for dye molecules to bind. mdpi.com The adsorption process is influenced by several factors, including pH, temperature, initial dye concentration, and contact time. mdpi.com
The mechanism of adsorption for azo dyes onto surfaces like activated carbon involves a combination of physical and chemical interactions, including van der Waals forces, electrostatic interactions, and π-π stacking between the aromatic rings of the dye and the carbon surface. Kinetic studies for azo dyes frequently show that the process follows a pseudo-second-order model, indicating that chemisorption may be the rate-limiting step. mdpi.com Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium characteristics of the adsorption process, with the Langmuir model often suggesting monolayer coverage of the adsorbent surface. mdpi.comcabidigitallibrary.org
Table 1: Performance of Various Adsorbents for Azo Dye Removal (Illustrative Examples) This table presents data from studies on various azo dyes to illustrate the effectiveness of adsorption techniques, as specific isotherm and kinetic data for this compound are not readily available in the reviewed literature.
| Adsorbent | Target Azo Dye | Adsorption Capacity (q_max, mg/g) | Applicable Isotherm | Applicable Kinetic Model | Reference |
| Activated Carbon (from Phyllanthus emblica) | Methyl Orange | 0.187 (mmol/g) | Langmuir | Pseudo-second-order | mdpi.com |
| Natural Clay Mineral | Reactive-Blue-160 | 11.63 | Freundlich | Pseudo-second-order | nih.gov |
| Garlic Peel | Eriochrome Black T | 99.5 | Langmuir | Pseudo-second-order | mdpi.com |
| Coal Activated Carbon | Aniline | 17.28 | Langmuir | Pseudo-second-order | cabidigitallibrary.org |
Bioremediation offers an environmentally friendly and cost-effective alternative for the treatment of this compound contamination. nih.gov This approach utilizes the metabolic capabilities of microorganisms to break down the complex structure of azo dyes into simpler, less toxic compounds. researchgate.net The biodegradation of azo dyes is typically a two-stage process that involves anaerobic and aerobic conditions. nih.gov
Anaerobic Degradation: The initial and most critical step in the bioremediation of this compound is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by enzymes called azoreductases, which are produced by a wide variety of bacteria, including species of Bacillus and Pseudomonas. researchgate.netnih.govd-nb.infomdpi.com This cleavage breaks the molecule into its constituent aromatic amines. In the case of this compound, this process would yield aniline. This initial step results in the decolorization of the dye but produces aromatic amines that may still be hazardous.
Aerobic Degradation: The aromatic amines produced during the anaerobic phase are typically resistant to further degradation under anaerobic conditions. Therefore, a subsequent aerobic stage is required for their complete mineralization. nih.gov Microorganisms, again including various strains of Pseudomonas, can degrade aromatic amines like aniline, using them as a source of carbon and energy. nih.govmdpi.com The aerobic pathway involves the enzymatic opening of the aromatic ring, leading to the formation of intermediates that can enter central metabolic pathways and be converted into carbon dioxide, water, and biomass.
The efficiency of bioremediation depends on factors such as the microbial species used, pH, temperature, and the presence of other nutrients. mdpi.commdpi.com Many bacterial strains capable of degrading azo dyes have been isolated from contaminated sites, indicating their natural adaptation to these pollutants. sciepub.com
Table 2: Microorganisms Involved in the Bioremediation of Azo Dyes and Related Aromatic Amines This table lists microorganisms shown to be effective in degrading azo dyes and their aromatic amine byproducts. This information is relevant for the potential bioremediation of this compound.
| Microorganism | Target Compound(s) | Key Enzyme(s) | Degradation Efficiency | Reference |
| Bacillus velezensis | Direct Red 28 (azo dye) | Azoreductase | Degradation to benzidine (B372746) and 4-aminobiphenyl, with subsequent degradation of intermediates. | nih.gov |
| Bacillus subtilis | Methyl Red (azo dye) | Azoreductase (AzoR1) | 98% decolorization of 10-200 mg/L Methyl Red within 48h. | researchgate.netdoaj.org |
| Pseudomonas aeruginosa | Brown 706 (azo dye) | Azoreductase | 73.91% decolorization under optimal conditions. | mdpi.com |
| Pseudomonas aeruginosa | Methyl Orange (azo dye) | Azoreductase, Peroxidases | 88.23% decolorization under optimal conditions. | mdpi.com |
| Pseudomonas cepacia | Acid Orange 12, Acid Orange 20 | Not specified | High removal efficiencies in continuous cultivation. | researchgate.net |
| Pseudomonas sp. | 1,4-dichlorobenzene | Dioxygenase, Dehydrogenase | Stoichiometric chloride release, indicating ring cleavage. | nih.gov |
Future Research Directions and Emerging Trends for 4,4 Azodianiline
Novel Synthetic Routes and Sustainable Chemistry
A significant trend in chemical manufacturing is the development of green and sustainable processes, and the synthesis of 4,4'-azodianiline and its derivatives is no exception. Research is moving away from traditional methods that may rely on harsh conditions or hazardous reagents toward more environmentally benign alternatives. ijnc.ir Key areas of future investigation include:
Catalysis-Driven Transformations: Exploring the use of earth-abundant and non-toxic metal catalysts, such as iron, to replace precious metals like palladium in cross-coupling reactions. unibe.ch This approach aims to reduce both the environmental impact and the cost of synthesis. unibe.ch
Solvent-Free and Alternative Solvent Reactions: Minimizing the use of volatile and hazardous organic solvents is a core principle of green chemistry. ijnc.ircarloerbareagents.com Future synthetic routes for this compound may involve mechanochemical grinding (liquid-assisted grinding) or the use of greener solvents like water or 2-methyltetrahydrofuran (B130290) (2-MeTHF). carloerbareagents.comacs.org
Maximizing Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. acs.org This involves moving away from reactions that generate significant byproducts.
Table 1: Comparison of Synthetic Approaches for Azo Compounds
| Approach | Traditional Methods | Emerging Sustainable Methods | Key Advantages of Sustainable Methods |
|---|---|---|---|
| Catalysts | Often rely on expensive and rare metals (e.g., palladium). | Focus on earth-abundant and non-toxic metals (e.g., iron, sodium). unibe.ch | Reduced cost, lower environmental footprint. unibe.ch |
| Solvents | Use of conventional, often hazardous, organic solvents. | Solvent-free (mechanochemistry) or use of green solvents (e.g., water, CPME, 2-MeTHF). carloerbareagents.comacs.org | Reduced waste, improved safety. carloerbareagents.com |
| Reaction Conditions | May require stringent temperature control (e.g., 0-5°C for diazotization). | Can sometimes be performed at ambient temperature. lookchem.com | Lower energy consumption, safer processes. carloerbareagents.com |
| Waste Generation | Can produce significant waste (low atom economy). acs.org | Designed to maximize atom economy and reduce byproducts. acs.org | Less waste to treat or clean up. acs.org |
Integration into Multifunctional Materials
The rigid structure and photoresponsive azo linkage of this compound make it an excellent building block for a new generation of multifunctional materials. Research is focused on incorporating this molecule into complex architectures to harness its unique properties.
Covalent Organic Frameworks (COFs): this compound is a key monomer in the synthesis of imine-based COFs. researchgate.net These crystalline, porous materials are being investigated for applications in gas capture (e.g., CO2) and catalysis. researchgate.net Future work will focus on creating COFs with precisely tuned pore sizes and functionalities for enhanced selectivity and efficiency. mdpi.com The inherent porosity and redox-active sites also make these COFs promising candidates for electrode materials in advanced energy storage systems. cinz.nzresearchgate.net
Photo-Responsive Polymers and Elastomers: Grafting this compound or similar azobenzene (B91143) derivatives into polymer matrices creates materials that can change shape or other properties in response to light. polytechnique.frresearchgate.net This photomechanical effect is being explored for light-driven actuators, artificial muscles, and smart surfaces capable of self-healing. researchgate.netrit.edu Research is aimed at improving the mechanical force generated and the durability of the photo-switching process. researchgate.net
Redox-Active Materials: The reversible redox reactions of the azo group are being exploited in the development of materials for electrochemical applications. When incorporated into polymers or frameworks, this compound can serve as a redox-active site for energy storage in batteries. cinz.nz
Supramolecular Polymers: The ability of azobenzene derivatives to self-assemble through non-covalent interactions, such as hydrogen bonding, is being used to create photo-switchable supramolecular polymers. rsc.org These materials can reversibly change their degree of polymerization under UV and visible light, opening doors for applications in responsive gels and films. rsc.org
Table 2: Multifunctional Materials Incorporating this compound and Derivatives
| Material Type | Key Property | Emerging Application | Research Focus |
|---|---|---|---|
| Covalent Organic Frameworks (COFs) | High porosity, crystallinity, redox activity. researchgate.netmdpi.com | Gas capture (CO2), catalysis, energy storage (supercapacitors). researchgate.netcinz.nzrsc.org | Tuning pore size and electronic properties for selectivity and capacity. mdpi.com |
| Liquid-Crystalline Elastomers (LCEs) | Photomechanical response, shape change with light. researchgate.net | Light-driven actuators, artificial muscles, soft robotics. researchgate.net | Increasing mechanical force output and cycling stability. researchgate.net |
| Doped Polymer Films | Photo-induced topographical changes. polytechnique.frrit.edu | Self-healing surfaces, optical data storage, smart textiles. rit.eduvulcanchem.com | Optimizing composition for improved healing and response time. rit.edu |
| Supramolecular Polymers | Photo-reversible self-assembly. rsc.org | Responsive gels, adaptive materials, drug delivery systems. rsc.orgvulcanchem.com | Controlling the strength and directionality of self-assembly. researchgate.net |
| Modified Nanoparticles | Redox and biological activity. researchgate.net | Electrochemical biosensors, targeted drug delivery. researchgate.net | Enhancing sensitivity and specificity for biomarker detection. researchgate.net |
Advanced Characterization at the Nanoscale
To engineer the next generation of materials based on this compound, researchers must understand and control their structure and function at the nanoscale. Advanced characterization techniques are critical for this endeavor.
Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) are essential for visualizing the morphology, microstructure, and even molecular arrangement of polymer films and COFs with nanometer resolution. bruker.comnpl.co.uk Future work will increasingly use SPM modes that map not just topography but also functional properties.
Quantitative Nanomechanical Mapping: Proprietary AFM techniques like PeakForce QNM® allow for the quantitative mapping of mechanical properties such as elastic modulus and adhesion at the nanoscale. bruker.com This is crucial for understanding how the integration of this compound affects the mechanical performance of composites and polymers.
Tip-Enhanced Optical Spectroscopy (TEOS): This technique combines the high spatial resolution of SPM with the chemical specificity of optical spectroscopy (like Raman). npl.co.uk It enables chemical identification and the study of chemical changes in situ with a resolution of ~20 nm, providing invaluable insights into how devices function at the nanoscale. npl.co.uk
Table 3: Nanoscale Characterization Techniques for this compound Based Materials
| Technique | Information Provided | Relevance to Research |
|---|---|---|
| Atomic Force Microscopy (AFM) / Scanning Probe Microscopy (SPM) | High-resolution topography, surface roughness, morphology of nanodomains. bruker.comnpl.co.uk | Visualizing the structure of COF layers, polymer fibrils, and phase-separated domains. bruker.com |
| PeakForce Tapping / Quantitative Nanomechanical Mapping (QNM) | Maps of modulus, adhesion, and other mechanical properties. bruker.com | Correlating nanostructure with mechanical performance in polymer composites and LCEs. bruker.com |
| TappingMode Phase Imaging | Qualitative compositional mapping based on material property differences. bruker.com | Identifying different components (e.g., crystalline vs. amorphous regions) in polymer blends. bruker.com |
| Tip-Enhanced Optical Spectroscopy (TEOS) | Nanoscale chemical identification (e.g., via Raman or photoluminescence signals). npl.co.uk | Probing chemical structure and in-situ changes during operation of nanoelectronic devices. npl.co.uk |
Deeper Understanding of Structure-Property-Function Relationships
A central goal of future research is to move beyond observing material properties to predicting and designing them from the molecular level up. This requires establishing clear and comprehensive structure-property-function relationships.
Current research has already begun to forge these links; for example, studies on azobenzene-doped liquid crystal networks have shown that increasing the cross-linking density leads to a greater mechanical force generated by photo-irradiation. researchgate.net Similarly, the concentration of photoactive azobenzene has been shown to have a positive influence on the healing performance of protective polymer films. rit.edu
Future efforts will leverage computational modeling alongside experimental work to:
Predict how modifications to the this compound core (e.g., adding different functional groups) will alter its electronic and optical properties.
Model the self-assembly of this compound-based molecules to design COFs and supramolecular structures with desired topologies and functions. researchgate.net
Simulate the cis-trans isomerization process to optimize the photomechanical response in actuators and smart materials. science.gov
Expanded Applications in Emerging Technologies
The unique properties of this compound and its derivatives are paving the way for their use in a variety of cutting-edge technologies.
Advanced Energy Storage: As a building block for redox-active COFs and polymers, this compound is being actively researched for use in the electrodes of organic batteries and supercapacitors. cinz.nzrsc.org These materials offer the potential for lightweight, flexible, and more sustainable energy storage solutions compared to traditional inorganic systems. rsc.orgcine.org.br
Electrochemical Sensors: Modified electrodes incorporating this compound-based complexes have been developed for the sensitive detection of pharmaceuticals like atenolol (B1665814) and captopril. indexcopernicus.comajol.info Future research will aim to create highly selective sensors for a wider range of analytes, including environmental pollutants. chemimpex.com
Photonics and Optoelectronics: The ability to create surface relief gratings by exposing azobenzene-containing polymer films to light patterns is a key application. polytechnique.fr This allows for the fabrication of complex optical components without expensive lithographic techniques, with potential uses in diffractive optics and plasmonics. polytechnique.fr
Molecular Machines: The reversible isomerization of the azo group, which converts light energy into mechanical motion at the molecular level, is the foundational principle for molecular motors and machines. vulcanchem.com While still in early stages, this research could lead to nanodevices capable of performing work. researchgate.net
Q & A
Q. What synthetic protocols are recommended for preparing azo-functionalized covalent organic frameworks (COFs) using 4,4'-Azodianiline?
this compound is commonly used in Schiff base condensation reactions with aldehyde-rich monomers like triformylphloroglucinol (Tp) to synthesize COFs. The reaction involves solvothermal conditions (e.g., in a mixture of mesitylene/dioxane with aqueous acetic acid as a catalyst) at 120°C for 72 hours. Post-synthesis, the COF (e.g., Tp-Azo) is washed with tetrahydrofuran and acetone to remove unreacted monomers, followed by activation under vacuum to ensure porosity. Characterization involves powder X-ray diffraction (PXRD) to confirm crystallinity and nitrogen adsorption-desorption isotherms to measure surface area (e.g., 636 m²/g for mechanochemically synthesized TpAzo) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-ToF-MS) is essential for identifying degradation products and quantifying purity. UV-Vis spectroscopy can track azo-group stability under varying pH or redox conditions. For COFs, PXRD validates crystallinity, while thermogravimetric analysis (TGA) confirms thermal stability (e.g., stability up to 340°C for Tp-Azo) .
Q. How does this compound behave in environmental matrices, and what factors influence its degradation?
this compound tends to adsorb onto soil particles and sediments due to its low solubility. Anaerobic microbial degradation is a primary pathway, with half-life dependent on redox conditions and microbial consortia. In aqueous systems, photodegradation via UV exposure can cleave the azo bond, forming aromatic amines. However, environmental persistence is influenced by pH, organic matter content, and temperature .
Advanced Research Questions
Q. How should researchers design concentration ranges for toxicity studies involving this compound?
Concentration ranges should span multiple orders of magnitude (e.g., 0–640 µM for zebrafish embryotoxicity assays) to capture dose-response relationships. Include controls for solvent effects (e.g., DMSO) and validate compound stability under test conditions using UHPLC-DAD. Replicate variability can be minimized by synchronizing embryo stages and standardizing exposure durations. Note that lab-derived LC50 values may exceed environmental relevance due to higher exposure concentrations in controlled settings .
Q. What strategies enhance proton conductivity in this compound-derived COFs?
Doping COFs with phosphoric acid (H₃PO₄) via impregnation immobilizes protons within the porous framework. For Tp-Azo, this achieves anhydrous proton conductivity of 6.7×10⁻⁵ S cm⁻¹ at 340 K. Hydrated conditions (98% relative humidity) improve conductivity to 9.9×10⁻⁴ S cm⁻¹ by facilitating Grotthuss mechanism proton hopping. Comparative studies show azo-functionalized COFs outperform stilbene-based analogs due to superior acid retention and pore stability .
Q. How can pH-dependent electrochemical properties of this compound derivatives be optimized for sensor applications?
In electrocatalytic systems, this compound’s redox activity is pH-independent, making it suitable for broad-range sensors. For example, in captopril detection, a pH 7.0 buffer optimizes thiol-group oxidation while minimizing interference from carboxylic acid groups. Use multiwall carbon nanotube-modified electrodes to enhance electron transfer kinetics and reduce overpotential .
Q. What challenges arise in mechanochemical synthesis of this compound-based COFs?
Mechanochemical grinding (e.g., using a ball mill with Tp and this compound) often yields lower crystallinity compared to solvothermal methods. Adding p-toluene sulfonic acid as a molecular organizer improves crystallinity by templating the reaction. Post-synthetic annealing or solvent-assisted linker exchange (SALE) can further refine pore structure .
Q. How can contradictory data between laboratory toxicity and environmental monitoring be reconciled?
While zebrafish embryotoxicity studies report LC50 values at ~100 µM, environmental sampling (e.g., air/water near industrial sites) often shows undetectable levels due to rapid degradation or low emission rates. Researchers must contextualize lab data by comparing exposure durations, bioavailability, and metabolite toxicity (e.g., aromatic amines from azo-bond cleavage) .
Q. Methodological Notes
- Toxicity Testing : Include metabolite profiling (e.g., LC-MS for amine derivatives) to account for bioactivation pathways.
- COF Synthesis : Prioritize in situ doping during COF assembly to ensure homogeneous acid distribution.
- Electrochemistry : Use differential pulse voltammetry (DPV) to resolve overlapping redox peaks in complex matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
